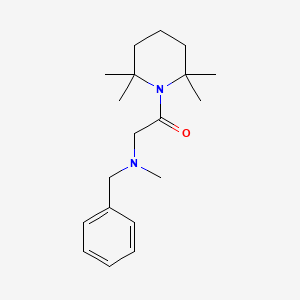
Octaverina
Descripción general
Descripción
Octaverina: es un compuesto químico con la fórmula molecular C23H27NO5 y un peso molecular de 397,4642 g/mol . También se conoce por su nombre IUPAC, 1-(3,4,5-Trietoxi-fenil)-6,7-dimetoxiisoquinolina . La this compound es un análogo sintético de la papaverina, un vasodilatador conocido, y se utiliza principalmente por sus propiedades espasmolíticas e hipotensivas .
Aplicaciones Científicas De Investigación
La octaverina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: La this compound se utiliza como compuesto de referencia en varios estudios químicos debido a su estructura y propiedades bien definidas.
Biología: En la investigación biológica, la this compound se estudia por sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: La this compound se utiliza principalmente por sus efectos espasmolíticos e hipotensivos.
Industria: La this compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción de la octaverina implica su interacción con varios objetivos moleculares y vías. La this compound exhibe una mayor actividad adrenolítica en comparación con compuestos similares, lo que se demuestra por su capacidad para contrarrestar la hipertensión inducida por la adrenalina . También aumenta la tasa de ventilación al afectar la frecuencia y la amplitud respiratoria . Los objetivos moleculares y las vías exactas implicados en estos efectos todavía están bajo investigación.
Métodos De Preparación
La preparación de octaverina se puede lograr a través de varias rutas sintéticas. Un método implica la extracción de this compound de la naranja amarga inmadura. El proceso incluye extracción con agua, concentración, precipitación con etanol, recuperación de etanol, filtración con arena, lavado con agua y elución con amoníaco en una columna de resina catiónica. El líquido de elución concentrado con amoníaco se somete entonces a una separación cristalina directa y a una recristalización . Este método es ventajoso debido a su simplicidad y bajo coste de producción .
Análisis de las reacciones químicas
La this compound experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar en condiciones específicas, aunque la información detallada sobre los reactivos y las condiciones exactas es limitada.
Reducción: El compuesto también puede experimentar reacciones de reducción, típicamente involucrando la hidrogenación.
Sustitución: La this compound puede participar en reacciones de sustitución, donde los grupos funcionales de la molécula son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el gas hidrógeno. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Análisis De Reacciones Químicas
Octaverine undergoes several types of chemical reactions, including:
Oxidation: Octaverine can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: The compound can also undergo reduction reactions, typically involving hydrogenation.
Substitution: Octaverine can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
La octaverina se compara a menudo con otros compuestos similares, como la papaverina y la perparina. Si bien los tres compuestos poseen propiedades espasmolíticas e hipotensivas, la this compound es única en varios aspectos:
Actividad adrenolítica: La this compound tiene una mayor actividad adrenolítica en comparación con la papaverina y la perparina.
Efecto hipotensivo: El efecto hipotensivo de la this compound es de mayor duración y no provoca un aumento secundario de la presión arterial por encima del nivel normal.
Tasa de ventilación: La this compound aumenta sustancialmente la tasa de ventilación, a diferencia de la papaverina, que provoca una ligera disminución.
Compuestos similares a la this compound incluyen:
Papaverina: Un vasodilatador conocido con propiedades espasmolíticas.
Perparina: Un análogo sintético con efectos espasmolíticos e hipotensivos similares.
En conclusión, la this compound es un compuesto versátil con aplicaciones significativas en varios campos de la investigación científica. Sus propiedades y efectos únicos lo convierten en un compuesto valioso para su posterior estudio y desarrollo.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFHAUKQGDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046213 | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-68-8 | |
| Record name | Octaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octaverine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




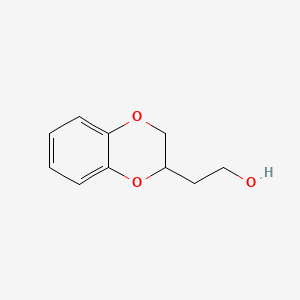
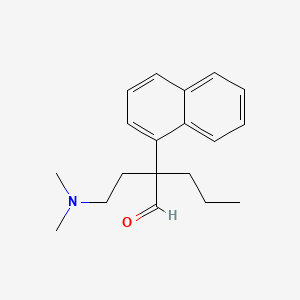
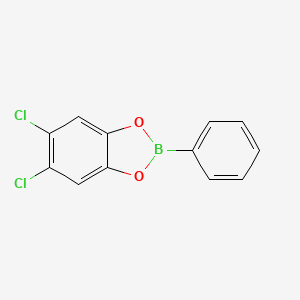



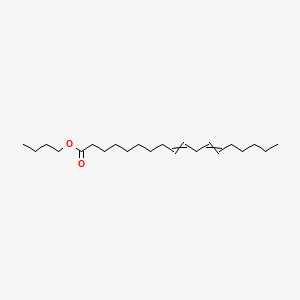

![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)


